molecular formula C23H22N2O2 B6120801 2-[(4-METHYLPHENOXY)METHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE

2-[(4-METHYLPHENOXY)METHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B6120801
M. Wt: 358.4 g/mol
InChI Key: BBWCZHOWAOXEET-UHFFFAOYSA-N
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Description

2-[(4-METHYLPHENOXY)METHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound features a benzimidazole core substituted with a 4-methylphenoxy methyl group and a 2-phenoxyethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYLPHENOXY)METHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Substitution Reactions: The introduction of the 4-methylphenoxy methyl group and the 2-phenoxyethyl group can be achieved through nucleophilic substitution reactions. For example, the benzimidazole core can be reacted with 4-methylphenoxy methyl chloride and 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYLPHENOXY)METHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different alkyl or aryl groups.

Scientific Research Applications

2-[(4-METHYLPHENOXY)METHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-METHYLPHENOXY)METHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.

    DNA/RNA: Binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE
  • 1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE
  • 2-[(4-METHYLPHENOXY)METHYL]-1H-BENZIMIDAZOLE

Uniqueness

2-[(4-METHYLPHENOXY)METHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to its dual substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. The presence of both 4-methylphenoxy methyl and 2-phenoxyethyl groups can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-18-11-13-20(14-12-18)27-17-23-24-21-9-5-6-10-22(21)25(23)15-16-26-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWCZHOWAOXEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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